molecular formula C17H12ClN3O B2740745 (E)-3-(4-chlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile CAS No. 476279-54-6

(E)-3-(4-chlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile

Cat. No. B2740745
CAS RN: 476279-54-6
M. Wt: 309.75
InChI Key: QXRPPVBPLPCWNL-GHRIWEEISA-N
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Description

(E)-3-(4-chlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C17H12ClN3O and its molecular weight is 309.75. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(4-chlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(4-chlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The compound (E)-3-(4-chlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile is related to a broad class of chemicals that have been synthesized and studied for various applications, including anticorrosion, antimycotic activity, and as part of complex molecular structures for specific functional properties.

One study focused on the corrosion inhibition mechanisms of novel benzimidazole compounds, including derivatives similar to the compound . These compounds demonstrated significant anticorrosion capacity towards mild steel in HCl solution, showcasing their potential in protecting industrial materials from corrosion. The study employed various techniques like gravimetric, electrochemical, and scanning electron microscopy to elucidate the inhibition mechanisms, highlighting the compound's relevance in industrial applications (Chaouiki et al., 2020).

Another area of research involves antimycotic activities , where derivatives of benzimidazole, including compounds structurally related to (E)-3-(4-chlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile, were synthesized and evaluated for their antifungal properties. These studies contribute to the development of new antimycotic drugs, addressing the need for more effective treatments against fungal infections (Raga et al., 1992).

Material Science and Photophysical Properties

In material science, the synthesis and study of complex molecular structures incorporating benzimidazole derivatives have led to the development of materials with specific optical and electrochemical properties. For instance, the creation of rhenium(I) tricarbonyl complexes featuring pyridine-functionalized N-heterocyclic carbene ligands demonstrated unique blue-green luminescence, suggesting potential applications in light-emitting devices and photovoltaics. This research illustrates the versatility of benzimidazole derivatives in engineering materials with tailored photophysical properties (Li et al., 2012).

properties

IUPAC Name

(Z)-3-(4-chlorophenyl)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O/c1-21-15-5-3-2-4-14(15)20-17(21)13(10-19)16(22)11-6-8-12(18)9-7-11/h2-9,22H,1H3/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBORYQALYXQTEH-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=C(C3=CC=C(C=C3)Cl)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=C(/C3=CC=C(C=C3)Cl)\O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-chlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile

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